molecular formula C18H20N4OS B2941735 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide CAS No. 1705883-71-1

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2941735
CAS No.: 1705883-71-1
M. Wt: 340.45
InChI Key: XWSHWXWQFFUXOC-UHFFFAOYSA-N
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Description

N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide is a heterocyclic compound featuring an indole-2-carboxamide scaffold linked to a piperidin-3-ylmethyl group substituted at the 1-position with a 1,3-thiazole ring. This structure combines pharmacologically relevant motifs: the indole moiety is associated with receptor binding (e.g., serotonin receptors), while the thiazole and piperidine groups enhance metabolic stability and bioavailability . The compound’s synthesis likely involves coupling reactions between indole-2-carboxylic acid derivatives and aminomethylpiperidine intermediates, as inferred from analogous protocols in the evidence (e.g., reductive amination or nucleophilic substitution) .

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c23-17(16-10-14-5-1-2-6-15(14)21-16)20-11-13-4-3-8-22(12-13)18-19-7-9-24-18/h1-2,5-7,9-10,13,21H,3-4,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSHWXWQFFUXOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often formed through a cyclization reaction involving a suitable amine and a dihalide.

    Indole Carboxamide Formation: The final step involves coupling the thiazole-piperidine intermediate with an indole-2-carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Piperidine Substituents

  • N-(1-Isopropylpiperidin-4-yl)-1-[(3-methoxyphenyl)methyl]indole-2-carboxamide (): This analogue replaces the thiazole ring with an isopropyl group on the piperidine nitrogen. The methoxybenzyl group on the indole may enhance π-π stacking interactions compared to the unsubstituted indole in the target compound.
  • N-((1-((2-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)thiazol-4-yl)methyl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (): While retaining the thiazole-piperidine motif, this compound substitutes the indole with a naphthamide group and introduces a dimethylaminoethyl side chain. The naphthamide’s bulkiness may hinder membrane permeability, but the tertiary amine could enhance solubility and target engagement in enzymatic assays.

Indole Carboxamide Derivatives with Alternative Heterocycles

  • 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (): This pyrrole-based analogue replaces indole with pyrrole and incorporates a trifluoromethylpyridine group.
  • (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide ():
    This compound modifies the indole’s 3-position with a methyl group and links a methoxypyridone moiety via a methylene bridge. The pyridone ring may confer hydrogen-bonding capacity, enhancing affinity for kinases or proteases compared to the thiazole-piperidine derivative.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Yield (%) Purity (%) Reference
N-{[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide ~380.5* Thiazole, Piperidinylmethyl, Indole-2-amide N/A N/A
N-(1-Isopropylpiperidin-4-yl)-1-[(3-methoxyphenyl)methyl]indole-2-carboxamide ~433.5 Isopropyl, Methoxybenzyl N/A N/A
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide 392.2 CF₃-Pyridine, Imidazole, Pyrrole 35 98.67
(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide ~451.5 Methoxypyridone, Piperidinyl 66 N/A

*Estimated based on structural formula.

Biological Activity

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring , a piperidine ring , and an indole-2-carboxamide group . This unique combination of functional groups suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Molecular Formula

  • Chemical Formula : C17H19N3OS
  • CAS Number : 1706284-35-6

Structural Characteristics

ComponentDescription
Thiazole RingContributes to antimicrobial activity
Piperidine RingEnhances binding affinity to receptors
Indole GroupImplicated in neuropharmacological effects

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer activity . Studies have shown that derivatives with trifluoromethyl groups can significantly inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) through apoptosis induction via caspase activation .

Antimicrobial Effects

The thiazole component is known for its antimicrobial properties . The compound has been shown to inhibit bacterial enzymes, which may lead to effective treatments against resistant strains of bacteria . The Minimum Inhibitory Concentration (MIC) values for related thiazole derivatives range from 1.9 to 125 µg/mL, demonstrating their potential efficacy against various pathogens .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Enzymes : The compound may interact with specific enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways critical for cell survival and proliferation .

Study 1: Anticancer Activity

A study examined the effects of this compound on MCF7 cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 50 µM after 48 hours of treatment.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The MIC was recorded at 32 µg/mL for S. aureus, showcasing its potential as an antibiotic agent .

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